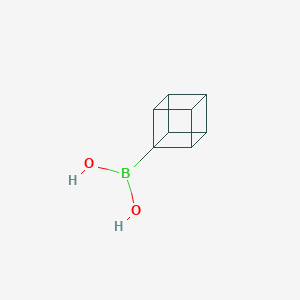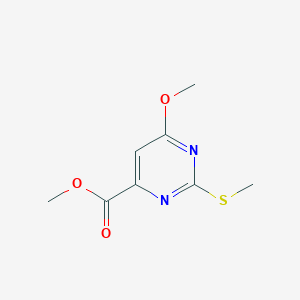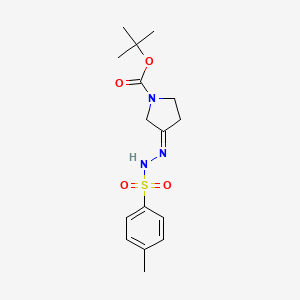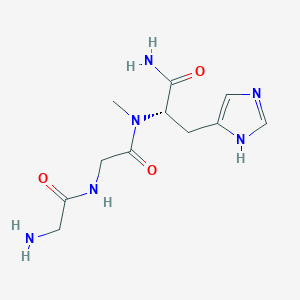![molecular formula C16H18N2O2S B12940520 2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole CAS No. 872544-82-6](/img/structure/B12940520.png)
2-(Cyclohex-1-en-1-yl)-1-[4-(methanesulfonyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole is a synthetic organic compound that features a cyclohexene ring, a phenyl group substituted with a methylsulfonyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclohexene Ring: Starting from cyclohexanone, a series of reactions such as reduction and dehydration can be used to form the cyclohexene ring.
Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the methylsulfonyl group.
Reduction: Reduction reactions could target the imidazole ring or the cyclohexene ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated rings or reduced imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or antimicrobial properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohex-1-en-1-yl)-1-phenyl-1H-imidazole: Lacks the methylsulfonyl group.
1-(4-(Methylsulfonyl)phenyl)-1H-imidazole: Lacks the cyclohexene ring.
2-(Cyclohex-1-en-1-yl)-1-(4-methylphenyl)-1H-imidazole: Has a methyl group instead of a methylsulfonyl group.
Uniqueness
The presence of the methylsulfonyl group in 2-(Cyclohex-1-en-1-yl)-1-(4-(methylsulfonyl)phenyl)-1H-imidazole may impart unique chemical properties, such as increased polarity or specific reactivity, which could be advantageous in certain applications.
Properties
CAS No. |
872544-82-6 |
|---|---|
Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-1-(4-methylsulfonylphenyl)imidazole |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)15-9-7-14(8-10-15)18-12-11-17-16(18)13-5-3-2-4-6-13/h5,7-12H,2-4,6H2,1H3 |
InChI Key |
QUVDYBLWMMFYFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C=CN=C2C3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


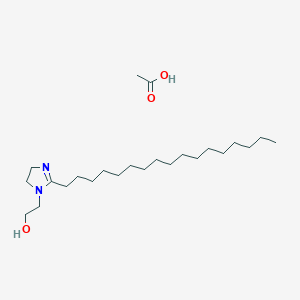
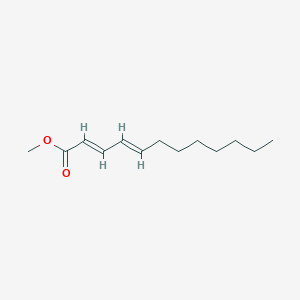
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]-4-methylbenzamide](/img/structure/B12940459.png)
![6-Hydroxy-2-methyl[1,3]thiazolo[4,5-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B12940464.png)

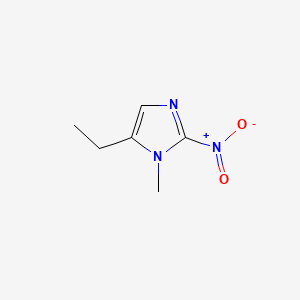

![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B12940489.png)
